O-Terphenyl-D14

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

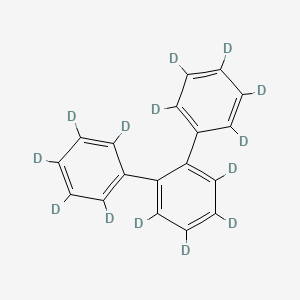

O-Terphenyl-D14 is an isotopically labeled compound with the molecular formula C18D14. It is a derivative of terphenyl, a polycyclic aromatic hydrocarbon, and is used primarily in scientific research due to its unique isotopic composition.

准备方法

Synthetic Routes and Reaction Conditions: O-Terphenyl-D14 can be synthesized through various organic synthesis methods, including the use of isotopically labeled reagents. The synthesis typically involves the following steps:

Starting Materials: The process begins with the selection of appropriate isotopically labeled precursors.

Reaction Conditions: The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms at the desired positions.

Purification: The final product is purified to remove any impurities and unreacted starting materials.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, precise control of reaction conditions, and efficient purification techniques to achieve high purity and yield.

化学反应分析

Types of Reactions: O-Terphenyl-D14 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

Reduction Products: Alkylated or partially hydrogenated derivatives.

Substitution Products: Halogenated, alkylated, or other substituted derivatives.

科学研究应用

Environmental Analysis

O-Terphenyl-D14 serves as an internal standard in environmental monitoring, particularly for polycyclic aromatic hydrocarbons (PAHs). Its chemical similarity to non-deuterated o-terphenyl allows it to be added to samples alongside target analytes, enabling accurate quantification. The use of this compound helps account for variations during sample preparation and instrumental analysis, thereby enhancing measurement precision.

| Application | Description |

|---|---|

| Internal Standard | Used in environmental samples for accurate quantification of pollutants. |

| PAH Analysis | Specifically useful for analyzing complex mixtures of organic pollutants. |

Analytical Chemistry

In mass spectrometry, this compound is employed as a reference compound, facilitating the identification and quantification of various substances. Its isotopic labeling allows for improved tracking of molecular interactions and enhances the reliability of analytical results.

Research on Molecular Interactions

Due to its stable structure, this compound is utilized in studies examining solvent effects on reaction mechanisms. Researchers can use it as a model compound to investigate interactions with other molecules, providing insights into chemical behavior in diverse environments.

Case Study 1: Environmental Monitoring

A study conducted on the detection of PAHs in sediment samples demonstrated the efficacy of this compound as an internal standard. By comparing the abundance ratios of PAHs to this compound, researchers achieved more reliable quantifications, significantly reducing errors associated with sample preparation.

- Methodology : Samples were spiked with this compound before extraction.

- Results : Enhanced accuracy in PAH concentration measurements was reported.

Case Study 2: Mass Spectrometry Reference

In a mass spectrometry analysis involving complex organic mixtures, this compound was employed as a reference standard. The results indicated that using this deuterated compound improved the resolution and identification of analytes compared to non-deuterated standards.

- Methodology : Comparison of mass spectra with and without this compound.

- Results : Increased peak clarity and reduced background noise were observed.

Comparative Analysis with Related Compounds

The following table highlights the differences between this compound and other terphenyl compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| This compound | C18H14D14 | Deuterated; used as an analytical standard |

| p-Terphenyl | C18H14 | Commonly used; no deuteration |

| m-Terphenyl | C18H14 | Different substitution pattern |

| Biphenyl | C12H10 | Simpler structure; less complex reactivity |

作用机制

The mechanism by which O-Terphenyl-D14 exerts its effects depends on the specific application. In general, the isotopic labeling allows for the tracking of the compound and its derivatives within a system. The molecular targets and pathways involved vary based on the context of the research.

相似化合物的比较

p-Terphenyl-D14: Another isotopically labeled terphenyl derivative with different positions of deuterium atoms.

Other Isotopically Labeled Terphenyl Derivatives: Various derivatives with different isotopic labels used for specific research purposes.

生物活性

O-Terphenyl-D14, a deuterated form of O-terphenyl, has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic hydrocarbon composed of three phenyl rings connected by single bonds. Its molecular formula is C18H14 with a deuterated form that enhances its stability and reduces background noise in spectroscopic analyses. The presence of deuterium allows for improved differentiation in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy.

Target Interactions

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules through hydrophobic interactions and π-π stacking . These interactions facilitate binding to proteins and nucleic acids, potentially influencing various cellular processes.

Mode of Action

- Cytotoxicity : this compound has shown potential in inducing cell death in cancer cells, suggesting its role as an anticancer agent.

- Antimicrobial Activity : The compound exhibits inhibitory effects on microbial growth, indicating potential applications in antimicrobial therapies.

- Antioxidant Activity : It can neutralize reactive oxygen species (ROS), contributing to its protective effects against oxidative stress.

- Enzyme Inhibition : The compound has been reported to inhibit α-glucosidase, which may have implications for managing diabetes by slowing carbohydrate metabolism.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Cell Death Pathways : Induction of apoptosis in cancer cells.

- Microbial Growth Regulation : Inhibition of bacterial and fungal growth.

- Oxidative Stress Response : Modulation of oxidative stress through antioxidant mechanisms.

- Carbohydrate Metabolism : Alteration of glucose absorption via enzyme inhibition.

Anticancer Activity

A study investigating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant cell death at concentrations as low as 10 µg/mL. The mean survival rates were notably lower compared to control groups, indicating its potential as a therapeutic agent .

| Concentration (µg/mL) | Cell Line A Survival (%) | Cell Line B Survival (%) |

|---|---|---|

| 0.01 | 95 | 92 |

| 0.1 | 85 | 80 |

| 1.0 | 65 | 60 |

| 10 | 30 | 25 |

Antimicrobial Studies

In antimicrobial assays, this compound exhibited effective growth inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 5 µg/mL for both bacteria, showcasing its potential utility in developing new antimicrobial agents .

Applications in Research and Industry

This compound serves as a valuable tool in both biological research and industrial applications:

- Analytical Chemistry : Utilized as an analytical standard in NMR and mass spectrometry due to its deuterated nature, which minimizes interference from other compounds.

- Biological Tracer : Its stability makes it ideal for tracing metabolic pathways in biological studies.

- Material Science : Investigated for use in developing novel materials with specific properties due to its unique chemical structure .

属性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAQMFOKAXHPNH-WZAAGXFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does confinement in nanoporous materials affect the dynamics of o-terphenyl-d14 compared to its bulk state?

A: NMR relaxation studies reveal that confining this compound within a nanoporous SBA-15 matrix significantly alters its dynamics compared to its bulk state. Specifically, the α-relaxation process, associated with the structural relaxation of the molecule, exhibits a broader and more heterogeneous distribution of correlation times in confinement []. This suggests that the restricted geometry of the pores introduces spatial variations in molecular mobility, leading to a wider range of relaxation timescales. Interestingly, the excess wing region of the NMR spectra, attributed to faster dynamics, remains largely unaffected by confinement, indicating that these faster motions are less sensitive to the presence of the pore walls.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。